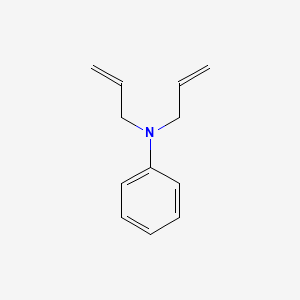

N,N-Diallylaniline

説明

Structure

3D Structure

特性

IUPAC Name |

N,N-bis(prop-2-enyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIPLMHXHKPZGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211506 | |

| Record name | Aniline, N,N-diallyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6247-00-3 | |

| Record name | N,N-Diallylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006247003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diallylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aniline, N,N-diallyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIALLYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7E0LZ0QRG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for N,n Diallylaniline and Its Substituted Derivatives

N-Allylation of Aniline (B41778): Mechanistic and Methodological Progress

The N-allylation of aniline is a fundamental transformation for the synthesis of N,N-diallylaniline. This process involves the introduction of two allyl groups onto the nitrogen atom of the aniline molecule.

Classical Alkylation Approaches and their Limitations

Traditional methods for the N-alkylation of amines, including aniline, have historically relied on direct alkylation using alkylating agents.

One of the earliest and most straightforward methods for preparing this compound involves the reaction of aniline with an alkylating agent, such as a halohydrocarbon or a methyl sulfate, in the presence of a mineral acid catalyst. google.com For instance, the reaction can be carried out using allyl bromide as the alkylating agent. tandfonline.comtandfonline.com Often, an acid scavenger like sodium carbonate, sodium bicarbonate, or potassium hydroxide (B78521) is used to neutralize the acid generated during the reaction. tandfonline.comtandfonline.comresearchgate.net

Classical alkylation methods for producing this compound are often beset by several challenges that limit their efficiency and practicality. A primary issue is the lack of selectivity, which frequently results in the formation of a mixture of mono-allylated and di-allylated products, as well as quaternary ammonium (B1175870) salts. researchgate.net Achieving high selectivity for the desired this compound can be difficult to control.

Furthermore, these traditional methods can suffer from low yields and may require harsh reaction conditions, such as high temperatures, which are not always ideal. The use of toxic reagents and the generation of stoichiometric amounts of waste products also present environmental concerns. researchgate.net For example, the reaction of aniline with two equivalents of allyl bromide in aqueous ethanol (B145695) without a catalyst shows low conversion of aniline even after extended reaction times, yielding a mixture of monoallyl and diallyl anilines. tandfonline.com

Mineral Acid Catalysis with Halohydrocarbons or Methyl Sulfates

Catalytic Strategies for Enhanced Diallylation

To overcome the limitations of classical methods, significant research has focused on developing catalytic strategies to improve the efficiency and selectivity of the N,N-diallylation of aniline.

Precious metal catalysts, particularly those based on palladium, have emerged as powerful tools for N-alkylation reactions, offering milder reaction conditions and improved selectivity. rsc.org

Palladium complexes have demonstrated significant efficacy in catalyzing the N-allylation of anilines. These catalysts can operate under mild conditions and exhibit high selectivity, aligning with the principles of green chemistry. rsc.org The palladium-catalyzed allylation is a well-established and highly stereoselective method for forming carbon-nitrogen bonds. thieme-connect.com

One notable example is the use of a molybdenum-palladium sulfide (B99878) cluster, [Mo3S4Pd(η3-allyl)], which effectively catalyzes the Friedel–Crafts-type allylation of nitrogen-containing aromatic compounds, including N,N-dialkylanilines, with allylic alcohols. acs.org This catalyst, at a 3 mol % loading, facilitates the reaction in acetonitrile (B52724) at reflux or 60 °C, leading to good to excellent yields with high regioselectivity. acs.org

Another effective palladium-based catalytic system involves the use of Pd·Et3B. A combination of catalytic amounts of palladium and triethylborane (B153662) (Et3B) promotes the allylic alkylation of primary and secondary aromatic amines, including aniline, using allylic alcohols directly. rsc.org This method provides tertiary amines in excellent yields under mild conditions, ranging from room temperature to 50 °C. rsc.org The direct use of allylic alcohols is advantageous as it avoids the pre-activation of the alcohol, and the process is often promoted by the presence of a cocatalyst like triethylborane. beilstein-journals.org

The following table summarizes the performance of different aniline substrates in the Pd·Et3B-catalyzed N-allylation with allyl alcohol.

Table 1: Pd·Et3B-Catalyzed N-Allylation of Various Anilines with Allyl Alcohol

| Entry | Aniline Derivative | Product | Yield (%) |

|---|---|---|---|

| 1 | Aniline | This compound | 95 |

| 2 | 4-Methylaniline | N,N-Diallyl-4-methylaniline | 93 |

| 3 | 4-Methoxyaniline | N,N-Diallyl-4-methoxyaniline | 91 |

| 4 | 4-Chloroaniline | N,N-Diallyl-4-chloroaniline | 88 |

| 5 | 2-Methylaniline | N,N-Diallyl-2-methylaniline | 85 |

Data sourced from studies on Pd·Et3B-catalyzed alkylation of amines with allylic alcohols. rsc.org

The development of these advanced catalytic systems represents a significant step forward in the synthesis of this compound and its derivatives, offering more efficient, selective, and environmentally benign routes compared to traditional methods.

Precious Metal-Catalyzed N-Allylation

Platinum-Complex Catalysis (e.g., Pt(eta3-allyl)(xantphos)]OTf, Pt(COD)Cl2)

Platinum complexes have been effectively utilized in the N-allylation of anilines. For instance, the reaction of aniline with allyl alcohol can be catalyzed by platinum complexes like Pt(eta3-allyl)(xantphos)]OTf in dimethylformamide (DMF) and Pt(COD)Cl2 in the presence of bis[2-(diphenylphosphino)phenyl] ether in dioxane. tandfonline.comtandfonline.com These methods facilitate the direct use of allylic alcohols, which are often more desirable reagents than allyl halides. researchgate.netacs.org

The combination of a platinum catalyst with a large bite-angle ligand, such as DPEphos, has been shown to effectively convert allylic alcohol into a π-allylplatinum intermediate without needing an activating reagent. acs.org This approach demonstrates high activity and selectivity for the monoallylation of primary amines. acs.org Furthermore, platinum(II) complexes with this compound have been studied, including the isomerization and cyclization of related ligands promoted by Pt(II). acs.org The use of Pt(COD)Cl2 has also been reported in the N-alkylation of amines with secondary alcohols through a hydrogen autotransfer strategy. researchgate.net

Ruthenium-Based Catalysis (e.g., Ru(II)-alkylidene Hoveyda-Grubbs Catalysts)

Ruthenium-based catalysts, particularly Hoveyda-Grubbs type complexes, are highly efficient for ring-closing metathesis (RCM) reactions, which can be applied to the synthesis of cyclic derivatives from N,N-diallylanilines. rsc.orgresearchgate.net Novel phosphine-free Ru(II)-alkylidene complexes have been synthesized and proven effective for the RCM of various substituted and unsubstituted this compound derivatives. rsc.orgrsc.org

One study demonstrated that a tosylated carbenoid Ru(II)-alkylidene complex (7b) exhibited the highest efficiency in cyclizing different acyclic diene substrates, including N,N-diallylanilines, to form 1H-pyrroles. rsc.org This catalyst was used in small amounts (0.5–2.0 mol%) and showed superior performance compared to the well-known Grubbs (II) and Hoveyda-Grubbs (II) catalysts. rsc.orgrsc.org The RCM reactions of this compound in the presence of the second-generation Grubbs catalyst can yield over 90% of the dihydropyrrole product when an additive like 1,4-benzoquinone (B44022) is used. acs.org

The general mechanism for Ru(II)-catalyzed cascade reactions can involve ortho C-H activation of an aniline derivative, followed by migratory insertion of an alkene to form an alkyl ruthenium intermediate. rsc.org Subsequent steps can lead to allylation and further cyclization. rsc.org Heterogeneous ruthenium-supported hydrotalcite catalysts have also been developed for the α-alkylation of nitriles with alcohols, although this requires high temperatures and an excess of the alcohol. rsc.org

Mechanisms of Allylation and Stereoselectivity

Transition metal-catalyzed allylic substitution reactions are a cornerstone of modern synthetic chemistry. acs.org The typical catalytic cycle for a palladium-catalyzed allylation, often referred to as the Tsuji-Trost reaction, involves the oxidative addition of an allylic electrophile to a low-valent transition metal complex, forming a π-allyl metal intermediate. acs.orgnih.gov The nucleophile, in this case, an aniline, then attacks this intermediate, and subsequent dissociation of the product regenerates the active catalyst. acs.org

The regio- and stereoselectivity of the allylation of anilines are influenced by several factors, including the solvent, the nature of the nucleophile, and the ligands on the metal catalyst. acs.orgnih.gov For instance, in the palladium-catalyzed allylation of anilines with allylic alcohols, the regioselectivity can be temperature-dependent. acs.orgacs.org Kinetic control favors the less substituted alkene, while thermodynamic control leads to an increase in the more highly substituted alkene. acs.orgacs.org The choice of phosphine (B1218219) ligand is also crucial; decreasing the size of diphosphine ligands or the electron-withdrawing ability of monophosphine ligands can favor the formation of less substituted alkenes. acs.org

The mechanism for stereoselectivity involves a complex interplay of steric interactions, dynamic isomerization of the π-allyl intermediate (exo-endo isomerization), and electronic effects from the ligand that can direct the nucleophilic attack. nih.gov For ruthenium-catalyzed reactions, a proposed mechanism involves ortho C-H activation, migratory insertion of the alkene, and subsequent elimination and insertion steps to achieve allylation and potential cyclization. rsc.org

Heterogeneous Catalysis for Sustainable Synthesis

Heterogeneous catalysts offer significant advantages in terms of ease of recovery and reusability, contributing to more sustainable chemical processes. tandfonline.comtandfonline.com Mg-Al hydrotalcites have emerged as effective solid base catalysts for the synthesis of N,N-diallylanilines. tandfonline.comresearchgate.net

Mg-Al Hydrotalcites as Solid Base Catalysts

Mg-Al hydrotalcites are anionic clays (B1170129) with basic properties that can effectively catalyze the N,N-diallylation of anilines. tandfonline.comtandfonline.com These materials are advantageous due to their low cost, high selectivity, and tunable basicity. rsc.orgnih.gov The reaction is typically carried out by reacting anilines with two equivalents of allyl bromide in the presence of the hydrotalcite catalyst in aqueous ethanol at room temperature, resulting in good yields of the desired N,N-diallylanilines. tandfonline.comtandfonline.com

Hydrotalcites with varying Mg/Al ratios (e.g., 5, 3, and 2) have been studied, with the Mg/Al ratio of 5 often found to be the most effective. tandfonline.comtandfonline.com The catalyst likely acts as a scavenger for the acid generated during the reaction. tandfonline.com

Both calcined and uncalcined Mg-Al hydrotalcites have been investigated as catalysts for the diallylation of anilines. tandfonline.comtandfonline.com Calcination of hydrotalcites at high temperatures (e.g., 550°C) results in the formation of porous metal oxides. tandfonline.comtandfonline.com However, studies have shown that there is not a significant difference in the yield of this compound when using either calcined or uncalcined hydrotalcites. tandfonline.comtandfonline.com This suggests that the reaction may only require minimal basicity provided by both forms of the catalyst. tandfonline.com In other multicomponent reactions, the catalytic activity of calcined hydrotalcite has been found to be greater than that of the uncalcined form. conicet.gov.ar

The table below presents data on the reaction of aniline with allyl bromide in the presence of different hydrotalcite catalysts.

| Catalyst | Form | Mg/Al Ratio | Yield (%) |

| HT5 | Uncalcined | 5 | 85 |

| HT5C | Calcined | 5 | 82 |

| HT3 | Uncalcined | 3 | 80 |

| HT3C | Calcined | 3 | 78 |

| HT2 | Uncalcined | 2 | 75 |

| HT2C | Calcined | 2 | 72 |

| Table based on data from Shetty et al. tandfonline.comtandfonline.com |

A key advantage of using hydrotalcites as catalysts is their ease of recovery and reusability, which is crucial for developing greener and more cost-effective synthetic processes. tandfonline.comtandfonline.com After the reaction, the solid hydrotalcite catalyst can be easily separated from the reaction mixture by filtration. tandfonline.com

Studies have demonstrated that Mg-Al hydrotalcites can be recovered and reused for multiple reaction cycles without a significant loss of catalytic activity. tandfonline.commdpi.com For instance, the HT5 catalyst was reused in the reaction of aniline and allyl bromide after being filtered, washed with aqueous sodium bicarbonate, ethyl acetate, and water. tandfonline.com The ability to recycle the catalyst highlights the practical and sustainable nature of this catalytic system. rsc.orgmdpi.comacs.org

The table below shows the reusability of the HT5 catalyst over several cycles.

| Cycle | Yield (%) |

| 1 | 85 |

| 2 | 84 |

| 3 | 82 |

| 4 | 81 |

| Table based on data from Shetty et al. tandfonline.com |

Zeolite-Based Catalysis (e.g., Al2O3 zeolite KY)

Zeolites, which are microporous crystalline aluminosilicates, have been explored as catalysts in organic synthesis due to their defined pore structures and acidic properties. mdpi.comresearchgate.net In the context of N-allylation, Al2O3 zeolite KY has been utilized as a catalyst for the reaction of aniline with allyl bromide in benzene (B151609). tandfonline.commobt3ath.com Zeolite-based systems are considered heterogeneous catalysts, which offers advantages in terms of catalyst recovery and reuse, a key challenge in homogeneous catalysis. mdpi.com The catalytic activity of zeolites is influenced by factors such as the Si/Al ratio, pore size, and acid density, which can be tailored to optimize reaction outcomes. mdpi.comresearchgate.net While effective for N-allylation, these methods can still require organic solvents and may not always provide high selectivity for the desired N,N-diallylated product over the mono-allylated byproduct. tandfonline.comresearchgate.net

Silica-Supported Catalysts

Silica (B1680970) (SiO₂) serves as an excellent support material for catalysts owing to its high surface area, chemical inertness, and stability. semanticscholar.orgmdpi.com Catalysts immobilized on silica supports are used in a wide array of organic reactions to improve efficiency and facilitate catalyst separation. semanticscholar.orgmdpi.com In the synthesis of diallylamines, silica has been investigated as a support to enhance the N,N-bisallylation of amines with allyl bromide. researchgate.net However, reports indicate that these early attempts suffered from low conversion of starting materials and poor selectivity for the desired diallylated products, with long reaction times being a significant drawback. researchgate.net The performance of silica-supported catalysts is highly dependent on the nature of the active catalytic species anchored to the support and the reaction conditions employed. mdpi.com

Green Chemistry Principles in this compound Synthesis

Recent research has focused on aligning the synthesis of this compound with the principles of green chemistry, which advocate for minimizing waste, reducing energy consumption, and using environmentally benign substances. ijprt.org

Catalyst-Free Diallylation in Aqueous or Aqueous-Alcoholic Media

A significant advancement in the synthesis of N,N-diallylanilines is the development of a catalyst-free diallylation method. researchgate.net This approach achieves a highly selective N,N-diallylation of various anilines using allyl bromide in an aqueous-ethanolic solution in the presence of a simple base like potassium carbonate. researchgate.netresearchgate.net The reaction proceeds efficiently, with complete conversion of the starting aniline and yields of the diallylated product reaching up to 99%. researchgate.netresearchgate.net This method avoids the use of transition metal catalysts, which are often expensive and pose environmental concerns. researchgate.net The use of an aqueous phase is a key feature, representing a shift away from volatile and often toxic organic solvents. researchgate.netmatanginicollege.ac.in

Solvent Minimization and Environmentally Benign Conditions

The choice of solvent is critical in green synthesis. ijprt.orgresearchgate.net Traditional syntheses of this compound have often employed solvents like benzene, acetonitrile, or tetrahydrofuran (B95107) (THF). tandfonline.commobt3ath.com The move towards using aqueous-alcoholic mixtures, such as water and ethanol, represents a significant step forward, as these solvents are less toxic, cheaper, and more environmentally friendly. tandfonline.comresearchgate.netmatanginicollege.ac.in The catalyst-free method, for instance, uses a simple mixture of ethanol and water. researchgate.netresearchgate.net Furthermore, some modern methods, such as those using Mg-Al hydrotalcites, can be performed at ambient temperature, which minimizes energy consumption compared to methods requiring high temperatures. tandfonline.comtandfonline.com

Synthesis of Substituted this compound Derivatives

The methodologies developed for the synthesis of this compound can be extended to a wide range of substituted anilines, allowing for the creation of a diverse library of derivatives. The catalyst-free diallylation in aqueous ethanol has proven particularly effective for anilines bearing both electron-donating and electron-withdrawing substituents. researchgate.net For example, anilines with methyl, methoxy, and chloro substituents react efficiently to produce the corresponding N,N-diallylated products in excellent yields. researchgate.net However, strongly deactivating groups, such as a nitro group at the ortho- or para-position, can inhibit the diallylation reaction under these conditions, leading to the formation of only the mono-allylated product or no reaction at all. researchgate.net

The table below summarizes the results for the catalyst-free diallylation of various substituted anilines.

Table 1: Catalyst-Free Synthesis of Substituted this compound Derivatives

| Entry | Aniline Substituent | Time (h) | Yield of Diallyl Product (%) | Yield of Monoallyl Product (%) |

|---|---|---|---|---|

| 1 | 4-CH₃ | 1.5 | 98 | - |

| 2 | 4-CH₃O | 1 | 99 | - |

| 3 | 2-CH₃O | 1.5 | 91 | - |

| 4 | 3-Cl | 3.5 | 76 | 23 |

| 5 | 4-Cl | 3.5 | 77 | 10 |

| 6 | 4-NO₂ | 6 | Trace | 42 |

Data sourced from a study on catalyst-free diallylation in an aqueous phase. researchgate.net

Scope and Limitations of Functional Group Tolerance

The compatibility of a synthetic method with a wide range of functional groups is crucial for its broad application in the synthesis of complex molecules. Several modern catalytic systems have been developed for the N,N-diallylation of anilines, each with its own scope and limitations regarding functional group tolerance.

One environmentally benign method involves the use of Mg-Al hydrotalcites as solid base catalysts for the reaction of anilines with allyl bromide in aqueous ethanol at room temperature. tandfonline.comtandfonline.com This approach is effective for a range of substituted anilines. Generally, anilines bearing electron-donating groups (such as methyl and methoxy) and weak electron-withdrawing groups (halogens) react efficiently to produce the corresponding this compound derivatives in good yields. tandfonline.comtandfonline.com However, the reaction is significantly slower and less efficient for anilines with strong electron-withdrawing substituents. For instance, the diallylation of p-nitroaniline is sluggish at room temperature and requires elevated temperatures to proceed, resulting in a modest yield of the diallylated product alongside the monoallylated derivative. tandfonline.com Steric hindrance from ortho-substituents can also impact the reaction efficiency.

Palladium-catalyzed N-alkylation reactions, such as the Buchwald-Hartwig amination, represent another powerful tool for synthesizing aniline derivatives. organic-chemistry.org These methods often exhibit broad functional group tolerance, accommodating ethers, and even nitro groups under the right conditions. organic-chemistry.org However, these catalytic systems can be sensitive to steric hindrance. Substrates with bulky ortho-substituents may react poorly due to steric impediment around the nitrogen atom, which hinders the approach of the catalyst or the electrophile. organic-chemistry.org

The following table summarizes the functional group tolerance in the synthesis of substituted N,N-diallylanilines using Mg-Al hydrotalcite as a catalyst.

Table 1: Functional Group Tolerance in the Synthesis of Substituted N,N-Diallylanilines using Mg-Al Hydrotalcite

| Aniline Substituent | Position | Yield of N,N-Diallyl Derivative (%) | Reference |

| -H | - | 92 | tandfonline.com |

| 4-CH₃ | para | 89 | tandfonline.com |

| 4-OCH₃ | para | 85 | tandfonline.com |

| 4-Cl | para | 88 | tandfonline.com |

| 4-Br | para | 90 | tandfonline.com |

| 2-CH₃ | ortho | 82 | tandfonline.com |

| 2-Cl | ortho | 85 | tandfonline.com |

| 4-NO₂ | para | 44 (at 80°C) | tandfonline.com |

| 2-CF₃ | ortho | 10 (at 80°C) | tandfonline.com |

Reaction conditions: Aniline derivative, allyl bromide, Mg-Al hydrotalcite (Mg/Al = 5), aqueous ethanol, room temperature unless otherwise specified. Data sourced from Shetty et al., 2011. tandfonline.com

Regioselectivity and Diastereoselectivity in Derivative Synthesis

The presence of substituents on the aromatic ring of this compound can direct the regioselectivity of subsequent transformations. A notable example is the cobalt-catalyzed conversion of N,N-diallylanilines to quinolines . acs.org In this reaction, both electronic and steric effects of the substituents on the aniline ring influence the yield and the regiochemical outcome. acs.orgacs.org

Electron-donating groups on the aniline ring generally favor the cyclization reaction, leading to higher yields of the corresponding quinoline (B57606) derivatives. Conversely, strong electron-withdrawing groups tend to inhibit the reaction. acs.org The position of the substituent is also critical in determining the product distribution. For instance, in the synthesis of substituted quinolines, the classical Skraup synthesis can lead to mixtures of regioisomers, whereas modern methods using substituted o-aminophenylboronates can offer high regiospecificity. acs.org

Table 2: Influence of Substituents on the Cobalt-Catalyzed Synthesis of Quinolines from N,N-Diallylanilines

| Substituent on Aniline Ring | Position | Yield of Quinoline Derivative (%) | Reference |

| 4-OCH₃ | para | 95 | acs.org |

| 4-CH₃ | para | 91 | acs.org |

| -H | - | 85 | acs.org |

| 4-Cl | para | 75 | acs.org |

| 3-OCH₃ | meta | 65 | acs.org |

| 4-CF₃ | para | 15 | acs.org |

| 2-CH₃ | ortho | 78 | acs.org |

Data sourced from Li and Jones, 2007. acs.org

Diastereoselectivity becomes a key consideration when this compound derivatives undergo cyclization reactions that create new stereocenters. Palladium-catalyzed cascade reactions of N,2-diallylaniline derivatives are powerful methods for constructing complex polycyclic nitrogen heterocycles with high stereocontrol. acs.orgresearchgate.net For example, the reaction of N,2-diallylaniline derivatives can proceed through a sequence of aminopalladation followed by carbopalladation to form tricyclic products with two new stereocenters. acs.orgresearchgate.net The stereochemical outcome of these reactions can be highly specific, often yielding a single diastereomer. In some cases, unusual palladium shifts can lead to the formation of tetracyclic molecules with three contiguous stereocenters, demonstrating the potential for complex stereoselective synthesis starting from relatively simple diallylaniline precursors. acs.org

Chemical Transformations and Reactivity Profiles of N,n Diallylaniline

Cyclization Reactions and Heterocycle Formation

The presence of two allyl groups attached to the nitrogen atom makes N,N-diallylaniline an ideal substrate for cyclization reactions. These transformations, including ring-closing metathesis and cycloisomerization, provide efficient pathways to five-membered nitrogen heterocycles.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) is a powerful and widely used method for the formation of cyclic olefins. wikipedia.org In the context of this compound, RCM facilitates the intramolecular coupling of the two allyl groups to form a dihydropyrrole ring system.

N,N-Diallylanilines are important precursors for the synthesis of N-aryldihydropyrroles through ring-closing metathesis (RCM). tandfonline.com This reaction typically involves the use of a ruthenium-based catalyst to form 1-phenyl-2,5-dihydro-1H-pyrrole. umich.edu The reaction of this compound derivatives can yield various substituted N-aryldihydropyrroles. rsc.org For instance, the RCM of N,N-diallyl-2-iodoaniline produces 1-(2-iodophenyl)-2,5-dihydro-1H-pyrrole in high yield. arkat-usa.org This transformation is a key step in the synthesis of more complex heterocyclic structures. researchgate.net Furthermore, N,N-diallylanilines with substituents on the phenyl ring, such as electron-donating or electron-withdrawing groups, also undergo RCM to afford the corresponding substituted N-aryldihydropyrroles. rsc.orgacs.org In some cases, the initially formed dihydropyrrole can be aromatized to the corresponding pyrrole (B145914) derivative. nih.govorganic-chemistry.org

A study demonstrated the synthesis of various (un)substituted this compound derivatives, which were subsequently used in RCM reactions to form 1H-pyrroles. rsc.org The synthesis of these precursor diallylanilines was achieved by reacting (un)substituted anilines with allyl bromide in the presence of potassium carbonate. rsc.orgresearchgate.net

| Substrate | Product | Catalyst | Yield |

|---|---|---|---|

| This compound | 1-Phenyl-2,5-dihydro-1H-pyrrole | Grubbs II catalyst | 96% |

| N,N-Diallyl-2-iodoaniline | 1-(2-Iodophenyl)-2,5-dihydro-1H-pyrrole | Grubbs II catalyst | 98% |

| N,N-Diallyl-4-methylaniline | 1-(p-Tolyl)-2,5-dihydro-1H-pyrrole | In situ generated Nb complex | High yield |

| N,N-Diallyl-4-methoxyaniline | 1-(4-Methoxyphenyl)-2,5-dihydro-1H-pyrrole | In situ generated Nb complex | High yield |

The success of ring-closing metathesis (RCM) of this compound and its derivatives heavily relies on the choice of the catalyst. Ruthenium-based catalysts, particularly Grubbs and Hoveyda-Grubbs catalysts, are widely employed for this transformation. rsc.orgufpi.br

The second-generation Grubbs catalyst is effective for the RCM of this compound, leading to the formation of 1-phenyl-2,5-dihydro-1H-pyrrole in high yield. umich.eduarkat-usa.org This catalyst is known for its high activity and tolerance to various functional groups. wikipedia.org

Hoveyda-Grubbs catalysts, both first and second generation, are also utilized in these reactions. rsc.orgufpi.br The second-generation Hoveyda-Grubbs catalyst is a commercially available organometallic ruthenium complex used for RCM. americanelements.com Novel phosphine-free Ru-alkylidene catalysts based on the Hoveyda-Grubbs complex have been synthesized and shown to be highly efficient for the RCM of (un)substituted this compound derivatives. rsc.orgnih.govrsc.org One particular tosylated carbenoid catalyst demonstrated superior efficiency in cyclizing various acyclic diene substrates, including N,N-diallylanilines, compared to the well-known Grubbs II and Hoveyda-Grubbs II catalysts. rsc.orgnih.govresearchgate.netresearchgate.net These reactions were well-tolerated using only a catalytic amount (0.5–2.0 mol%) of the additive catalyst. rsc.orgnih.govnih.gov

In addition to ruthenium-based catalysts, an in situ-generated niobium complex from NbCl₅, trimethylsilyl (B98337) chloride, Zn, and PhCHCl₂ in tetrahydrofuran (B95107) has been developed for the RCM of N,N-diallyl-p-toluenesulfonamides and was also shown to be effective for this compound derivatives. acs.orgnih.gov

| Catalyst | Description | Application in this compound RCM |

|---|---|---|

| Grubbs Catalyst (2nd Gen) | A ruthenium-based carbene complex often used in olefin metathesis. | Successfully used for the synthesis of 1-phenyl-2,5-dihydro-1H-pyrrole from this compound. umich.eduarkat-usa.org |

| Hoveyda-Grubbs Catalyst (2nd Gen) | A ruthenium complex used in RCM to form macrocycles. americanelements.com | Employed for the RCM of this compound derivatives. rsc.org |

| Novel Phosphine-Free Ru-Alkylidenes | Catalysts based on the Hoveyda-Grubbs complex. rsc.orgnih.gov | Highly efficient for the RCM of various (un)substituted this compound derivatives. rsc.orgnih.govrsc.org |

| In situ-generated Nb complex | Formed from NbCl₅, TMSCl, Zn, and PhCHCl₂. acs.orgnih.gov | Effective for the RCM of this compound and its derivatives. acs.org |

The ring-closing metathesis (RCM) reaction exhibits a broad scope with respect to acyclic diene substrates derived from this compound. Various substituents on the aniline (B41778) ring are well-tolerated, allowing for the synthesis of a diverse range of N-aryldihydropyrroles. rsc.org

Research has demonstrated the successful RCM of this compound derivatives bearing both electron-donating and electron-withdrawing groups on the aromatic ring. rsc.orgacs.org For instance, N,N-diallyl-4-methylaniline and N,N-diallyl-4-methoxyaniline (electron-donating groups) react efficiently to give the corresponding dihydropyrrole products in high yields. acs.org Conversely, substrates with electron-withdrawing groups, such as N,N-diallyl-4-trifluoroaniline and halogenated N,N-diallylanilines, also undergo cyclization effectively. rsc.orgacs.org In one study, a strongly electron-withdrawing nitro group on the aniline ring resulted in a highly reactive diene that cyclized rapidly. rsc.org

However, the reaction can be sensitive to the position and nature of the substituents. For example, while many halogenated dienes cyclized with high yields, 2-fluoro this compound gave a lower yield. rsc.org Similarly, dienes with electron-donating groups sometimes required longer reaction times and resulted in lower yields compared to those with electron-withdrawing groups. rsc.org The steric bulk on the allyl groups can also influence the reaction, as seen in the case of N,N-di(2-methylallyl)-p-toluenesulfonamide, which did not react under certain conditions. acs.org

| Substrate | Substituent Type | RCM Outcome | Reference |

|---|---|---|---|

| N,N-Diallyl-4-methylaniline | Electron-donating | High yield | acs.org |

| N,N-Diallyl-4-methoxyaniline | Electron-donating | High yield | acs.org |

| N,N-Diallyl-4-trifluoroaniline | Electron-withdrawing | Excellent yield | acs.org |

| Halogenated N,N-diallylanilines | Electron-withdrawing | >90% yields (generally) | rsc.org |

| 2-Fluoro this compound | Electron-withdrawing | 70% yield | rsc.org |

| This compound with -NO₂ group | Strongly electron-withdrawing | 95% yield in 30 min | rsc.org |

Catalytic Systems for RCM (e.g., Grubbs II, Hoveyda-Grubbs Catalysts)

Cycloisomerization Processes

Cycloisomerization represents an alternative atom-economical pathway for the transformation of N,N-diallylanilines into heterocyclic structures. Unlike RCM, which eliminates a small molecule (ethylene), cycloisomerization rearranges the atoms of the starting material to form the cyclic product.

Cobalt catalysts have been effectively used for the cycloisomerization of N,N-diallylanilines to produce pyrrolidine (B122466) derivatives. researchgate.netthieme-connect.comresearchgate.net This process offers an efficient method for synthesizing these fundamental chemical feedstocks. thieme-connect.com

Specifically, cobalt catalysts that feature 2-imino-1,10-phenanthroline ligands have been shown to be effective for this transformation. researchgate.netthieme-connect.com These catalysts, which are also known to be efficient for ethylene (B1197577) oligomerization, can be applied to the cyclization of N,N-diallylanilines. researchgate.netthieme-connect.comthieme-connect.com An important aspect of this protocol is the use of chlorobenzene (B131634) as an additive, which significantly enhances the reaction's efficiency. researchgate.netthieme-connect.comresearchgate.netthieme-connect.com

The reaction tolerates a variety of substituents on the this compound substrate, including both alkyl and halo groups. thieme-connect.com The proposed mechanism involves the in situ generation of a cobalt hydride complex from the cobalt catalyst and a co-catalyst like triethylaluminum. thieme-connect.com This cobalt hydride species then coordinates with the diallylaniline, followed by an insertion step to form intermediate complexes that ultimately lead to the cyclized pyrrolidine product. thieme-connect.com

Alkene Aminopalladation/Carbopalladation Cascade Reactions

This compound and its derivatives are valuable substrates in palladium-catalyzed cascade reactions for the synthesis of complex polycyclic nitrogen heterocycles. These reactions proceed through a sequence of intramolecular alkene aminopalladation followed by alkene carbopalladation. figshare.comnih.govacs.orgnih.gov This methodology allows for the formation of multiple bonds and stereocenters in a single synthetic operation from readily available starting materials. nih.gov

The general mechanism involves the initial formation of a palladium(aryl)(amido) complex. This intermediate then undergoes an intramolecular alkene aminopalladation, where the nitrogen atom adds across one of the pendant alkene groups, forming a new ring and a carbon-palladium bond. nih.gov Subsequently, the newly formed alkylpalladium species can be intercepted by the second pendant alkene via an intramolecular carbopalladation step. nih.govacs.org This cascade process ultimately leads to the construction of tricyclic nitrogen-containing frameworks. figshare.comnih.gov

A key aspect of this chemistry is that both the aminopalladation and carbopalladation steps occur in preference to competing C-N or C-C bond-forming reductive elimination pathways. figshare.comnih.govacs.org The careful selection of ligands and reaction conditions is crucial for guiding the reaction through this desired cascade pathway. nih.gov For instance, in the case of N,2-diallylaniline derivatives, these cascade cyclizations can generate tricyclic products with two newly formed rings and two stereocenters. nih.gov

An interesting variation of this reaction has been observed with 2-Allyl-N-(2-vinylphenyl)aniline as the substrate. This reaction proceeds through an unusual 1,3-palladium shift, resulting in the formation of a tetracyclic molecule with three contiguous stereocenters. figshare.comnih.govacs.org

Table 1: Key Features of Alkene Aminopalladation/Carbopalladation Cascade Reactions

| Feature | Description |

| Substrate | This compound derivatives |

| Catalyst | Palladium complexes |

| Key Steps | 1. Alkene Aminopalladation2. Alkene Carbopalladation |

| Product | Polycyclic nitrogen heterocycles |

| Advantages | Formation of multiple bonds and rings in a single step |

Radical Cascade Cyclization Pathways

Radical cascade reactions provide a powerful synthetic route for constructing complex molecular architectures, and this compound derivatives can participate in such transformations. These cascades are typically initiated by the formation of a radical species that then undergoes a series of intramolecular cyclization events. beilstein-journals.orgnih.gov In the context of N-arylacrylamides, which share structural similarities with diallylaniline derivatives, radical-initiated cascade cyclizations are a prominent method for building oxindole (B195798) scaffolds. beilstein-journals.org

The process generally involves the generation of a radical which then adds to one of the unsaturated bonds within the molecule. nih.gov This initial addition creates a new radical intermediate that can then cyclize onto another tethered unsaturated group. researchgate.net This sequence of events allows for the rapid construction of fused ring systems. nih.gov For instance, a radical can be generated and add to an alkene, followed by an intramolecular cyclization to form a new ring structure. nih.gov

The specific pathways and final products of these radical cascades are highly dependent on the substrate structure, the nature of the radical initiator, and the reaction conditions. These reactions often lead to the formation of multiple new carbon-carbon bonds and can be used to synthesize complex polycyclic structures. nih.gov

Polymerization Chemistry of this compound

Homopolymerization Mechanisms

The homopolymer of this compound can be synthesized via free-radical polymerization. researchgate.netresearchgate.net One method involves the use of hydrogen peroxide as an initiator in a strongly acidic aqueous solution of the monomer. researchgate.netresearchgate.net Free-radical polymerization is a type of polyaddition reaction where monomers, which are unsaturated compounds, react without the separation of byproducts. pergan.com

The initiation of the polymerization process by hydrogen peroxide involves its decomposition to form free radicals. pergan.comrsc.org These radicals then attack the double bonds of the this compound monomer, initiating the polymer chain growth. pergan.com The physical properties of the resulting polymer, such as the average molar mass and its distribution, are influenced by the reaction temperature and the specifics of the polymerization process. pergan.com Spectroscopic data from the homopolymer of this compound is useful for the characterization of copolymers containing this monomer unit. researchgate.netresearchgate.net

Table 2: Conditions for Free Radical Homopolymerization of this compound

| Parameter | Condition |

| Monomer | This compound |

| Initiator | Hydrogen Peroxide |

| Medium | Strongly acidic aqueous solution |

Anionic Polymerization: Anionic polymerization is a form of chain-growth polymerization where the active centers are anions. semanticscholar.org This type of polymerization is typically effective for monomers with electron-withdrawing groups. While detailed studies on the anionic homopolymerization of this compound are not prevalent, the presence of the aniline nitrogen could potentially influence the reaction. The lone pair of electrons on the nitrogen might interfere with the anionic propagating center. Successful anionic polymerization often requires highly purified reagents and anhydrous conditions. mdpi.com

Cationic Polymerization: Cationic polymerization is another type of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, which then becomes reactive. wikipedia.org This method is generally suitable for alkenes with electron-donating substituents. wikipedia.org The nitrogen atom in this compound could potentially act as a Lewis base and interact with the cationic initiator or propagating species. Such interactions can sometimes complicate or inhibit cationic polymerization. rsc.org The success of cationic polymerization is also highly sensitive to the solvent and the nature of the counterion. wikipedia.org

Coordination polymerization involves the use of transition metal catalysts to control the polymerization process. This method can lead to polymers with specific tacticities and microstructures. While specific examples of the coordination homopolymerization of this compound are not extensively detailed, the formation of coordination polymers using ligands containing aniline-type functionalities is a known area of research. mdpi.com

In a broader sense, coordination polymers are formed by the self-assembly of metal ions and organic ligands. mdpi.com Dianiline chromophores, for example, can act as bidentate linkers, bridging metal centers to form one-, two-, or three-dimensional networks. mdpi.com The geometry and connectivity of these polymers are influenced by the coordination preference of the metal ion, the structure of the organic ligand, and the presence of any co-ligands or counter-ions. mdpi.com

Anionic and Cationic Polymerization Considerations

Copolymerization Strategies and Material Properties

The diallyl functionality of this compound allows it to participate in polymerization reactions, leading to the formation of copolymers with tailored properties. These reactions are a key aspect of its chemical utility, enabling its incorporation into larger macromolecular structures.

This compound can be copolymerized with vinyl monomers, most notably acrylamide (B121943), to produce water-soluble copolymers. researchgate.netuvic.ca The synthesis is typically achieved through free-radical polymerization in an aqueous solution. researchgate.net The resulting copolymers integrate the structural features of both the aromatic amine and the hydrophilic acrylamide units, creating materials with potential for various applications. Beyond acrylamide, this compound can be copolymerized with other monomers such as sodium N,N-diallylsulfanilate. researchgate.net The choice of comonomer is critical as it dictates the final properties of the polymer, including solubility and functional group presentation. mdpi.comnih.gov

The composition of the monomer feed is a critical parameter that directly influences the final composition and properties of the resulting polymer. caltech.edumdpi.com In the copolymerization of this compound with acrylamide, the monomer reactivity ratios determine the rate of incorporation of each monomer into the growing polymer chain. researchgate.net

Research has shown that this compound is significantly less reactive than acrylamide in this copolymerization system. researchgate.net Consequently, its incorporation into the copolymer is much lower than its proportion in the initial monomer feed. For instance, when the monomer feed contains 10, 20, and 30 mol % of this compound, the final copolymer only incorporates approximately 3.5, 7.4, and 8.9 mol % of the amine, respectively. researchgate.net This discrepancy highlights the lower reactivity of the diallyl monomer compared to the vinyl monomer, a common phenomenon in such systems where steric hindrance and the stability of the resulting radical play a role. researchgate.netnsf.gov

Table 1: Effect of Monomer Feed on Copolymer Composition This table illustrates the correlation between the initial molar percentage of this compound in the monomer feed and its final molar percentage incorporated into the copolymer with acrylamide.

| Monomer Feed (mol % this compound) | Incorporated in Copolymer (mol % this compound) |

|---|---|

| 10 | 3.5 researchgate.net |

| 20 | 7.4 researchgate.net |

| 30 | 8.9 researchgate.net |

This behavior indicates that the copolymer will be rich in acrylamide units, with isolated this compound units distributed along the chain. mdpi.com The sequence distribution, in turn, governs the macroscopic properties of the material. mdpi.com

The successful synthesis and composition of this compound copolymers are confirmed using a suite of spectroscopic techniques. beilstein-journals.orgsapub.org

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the characteristic functional groups from both monomers in the copolymer. The spectra would be expected to show absorption bands corresponding to the amide group of acrylamide (C=O and N-H stretching) and bands characteristic of the this compound unit, such as C-N stretching and vibrations from the aromatic ring. sapub.orgjept.de

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are crucial for elucidating the copolymer's structure and composition. mdpi.comscielo.org

¹H NMR : The spectrum would display signals for the aromatic protons and the allyl group protons of the this compound unit, alongside the signals from the aliphatic backbone protons of the acrylamide units. beilstein-journals.org The integration of these signals allows for the quantification of the monomer ratio in the final copolymer. scielo.org

¹³C NMR : This technique provides detailed information about the carbon skeleton. Resonances for the carbonyl carbon of the amide, the aromatic carbons, and the olefinic carbons of the allyl groups would confirm the incorporation of both monomer units. researchgate.netmdpi.com Spectroscopic data from the this compound homopolymer can be used to facilitate the spectral assignments for the copolymers. researchgate.net

UV-Visible Spectroscopy : The UV-Vis spectrum of the copolymer would be dominated by the electronic transitions (π→π*) of the aromatic aniline ring, confirming its presence in the polymer structure. jept.de

Influence of Monomer Feed Composition on Polymer Properties

Complexation and Coordination Chemistry

The nitrogen atom and the two allyl groups of this compound make it an interesting ligand for coordination with transition metals, particularly platinum(II).

This compound reacts with platinum(II) precursors, such as potassium tetrachloroplatinate(II) (K₂PtCl₄) or cis-dichloro(solvent)platinum(II) complexes, to form stable organometallic compounds. acs.orgacs.orgacs.org The synthesis typically involves reacting the platinum salt with the this compound ligand in an appropriate solvent. ajol.info These reactions have been studied to understand the coordination behavior of polyolefinic amines with platinum centers. acs.orgacs.org The resulting complexes are characterized by various analytical methods to determine their structure and bonding. rsc.orgajol.info

This compound possesses multiple potential coordination sites: the lone pair of electrons on the nitrogen atom and the π-systems of the two C=C double bonds of the allyl groups. This allows for several coordination modes with a platinum(II) center.

N-Coordination : The ligand can act as a simple monodentate donor, binding to the platinum(II) ion through its nitrogen atom. ajol.info

η²-Allyl Coordination : One or both of the allyl groups can coordinate to the platinum center in a side-on fashion, known as η²-coordination. This type of olefin-metal interaction is common in platinum chemistry. mdpi.com

Chelation : The ligand can act as a bidentate or tridentate chelate. A common mode would involve coordination through the nitrogen atom and one of the allyl groups, forming a stable chelate ring. nih.govcore.ac.uk If both allyl groups were to coordinate along with the nitrogen, it would result in a tridentate coordination mode.

The geometry around the d⁸ platinum(II) ion in these complexes is typically square planar, which may be distorted depending on the bite angles and steric constraints of the coordinated this compound ligand. nih.govnih.gov The specific coordination mode adopted depends on the reaction conditions and the nature of other ligands present in the platinum's coordination sphere.

Ligand Rearrangement and Isomerization within Metal Complexes

This compound can function as a ligand in metal complexes, where its allyl groups can participate in various transformations, including rearrangement and isomerization reactions. A notable example is the cycloisomerization of N,N-diallylanilines catalyzed by cobalt complexes. thieme-connect.com This process involves the intramolecular rearrangement of the diallyl groups to form new cyclic structures.

Research has demonstrated that a cobalt catalyst, in conjunction with an ethylaluminum cocatalyst and chlorobenzene as an additive, effectively promotes the cycloisomerization of N,N-diallylanilines to yield pyrrolidine derivatives. thieme-connect.com The proposed mechanism suggests the in situ generation of a cobalt hydride species, which is believed to be the active catalyst. thieme-connect.com This cobalt hydride can react with the alkene functionalities of the diallyl groups, initiating a cascade of events that leads to the formation of the pyrrolidine ring. thieme-connect.com The efficiency of this transformation can be influenced by the electronic properties of the aniline ring; substrates with electron-deficient characteristics have been observed to produce diminished yields. thieme-connect.com Furthermore, in cases of asymmetric substrates like N-allyl-4-chloro-N-cinnamylaniline, the reaction pathway can be altered, leading to deallylation products instead of cycloisomerization. thieme-connect.com

This type of metal-catalyzed transformation highlights the ability of the this compound ligand to undergo significant structural reorganization upon coordination to a metal center, converting the acyclic diallyl structure into a heterocyclic system.

Cobalt-Catalyzed Cycloisomerization of this compound

| Catalyst System | Cocatalyst | Additive | Product Type | Reference |

|---|---|---|---|---|

| Cobalt Complex | Et₃Al (Triethylaluminum) | Chlorobenzene | Pyrrolidines | thieme-connect.com |

Hydroboration Reactions leading to Cyclic Amine/Borane Lewis Pairs

The hydroboration of this compound presents a sophisticated route to complex cyclic structures featuring an intramolecular amine/borane Lewis pair. The reaction involves the addition of a B-H bond across the double bonds of the two allyl groups.

Specifically, the twofold hydroboration of this compound using the C₆F₅BH₂·SMe₂ reagent (Lancaster's reagent) has been shown to produce two major products: a hetero-bicyclo[3.3.0]octane and a hetero-methylbicyclo[3.2.0]heptane derivative. nih.govresearchgate.net Both of these products are characterized by a strong, internal dative bond between the nitrogen atom (Lewis base) and the boron atom (Lewis acid). nih.gov A Density Functional Theory (DFT) analysis of the reaction mechanism indicated that these bicyclic products, along with several other minor isomeric five-membered heterocyclic products, are formed under thermodynamic control. nih.govresearchgate.net

These cyclic amine/borane Lewis pairs exhibit further reactivity upon heating. The hetero-methylbicyclo[3.2.0]heptane isomer undergoes fragmentation at 100 °C, liberating propene to form a new product containing a formal N=B double bond. nih.govresearchgate.net The hetero-bicyclo[3.3.0]octane isomer can also be converted to this same product, but requires a much higher temperature of 300 °C. researchgate.net

Products of Twofold Hydroboration of this compound with C₆F₅BH₂·SMe₂

| Product Name | Structure Type | Key Feature | Reference |

|---|---|---|---|

| hetero-bicyclo[3.3.0]octane derivative | Bicyclic | Internal N→B Lewis adduct | nih.govresearchgate.net |

| hetero-methylbicyclo[3.2.0]heptane derivative | Bicyclic | Internal N→B Lewis adduct | nih.govresearchgate.net |

N-Oxide Formation and Reactivity

The tertiary amine functionality in this compound can be oxidized to form this compound N-oxide. This transformation is typically achieved using standard oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide introduces a highly polar N⁺-O⁻ bond, which significantly alters the molecule's reactivity. nih.gov

While specific studies on the reactivity of this compound N-oxide are not extensively documented, its chemical behavior can be predicted based on the known reactions of other allylic amine oxides. The presence of the allyl groups adjacent to the N-oxide functionality opens pathways for characteristic rearrangements. Two primary reaction pathways are anticipated:

researchgate.netrasayanjournal.co.in-Sigmatropic Rearrangement (Meisenheimer Rearrangement): This is a concerted thermal rearrangement common for allylic amine oxides. For this compound N-oxide, this would involve the migration of one of the allyl groups from the nitrogen to the oxygen atom, resulting in the formation of an O,N-diallyl-N-phenylhydroxylamine. nih.gov

Cope Elimination: This is another thermal reaction that can occur if one of the alkyl substituents on the nitrogen has a hydrogen atom on the β-carbon relative to the nitrogen. In the case of this compound N-oxide, the allyl groups themselves provide the necessary framework for this syn-elimination pathway, which would lead to the formation of N-allyl-N-phenylhydroxylamine and allene. nih.gov

The reactivity of aromatic N-oxides can also be influenced by coordination to Lewis acids, which increases the positive electrostatic potential on the molecule's surface and can strengthen interactions with other species. mdpi.com Furthermore, the excited states of aromatic N-oxides are known to undergo photochemical reactions, including deoxygenation and rearrangement, with the specific pathway often depending on whether the singlet or triplet excited state is involved.

Applications of N,n Diallylaniline and Its Derived Scaffolds

Advanced Material Science Applications

In the field of material science, N,N-Diallylaniline is valued as a precursor for creating polymers with specific, engineered characteristics and as a foundational structure for more complex material designs.

This compound is an important organic intermediate used in the manufacturing of plastics and other polymers. google.com The presence of two allyl functional groups makes it a suitable monomer for various polymerization reactions. A key transformation is ring-closing metathesis (RCM), which can convert this compound into N-phenyl-3,4-dihydropyrrole. tandfonline.com This dihydropyrrole unit can then be incorporated into polymer chains, leading to materials with unique backbones.

The design of polymer networks can be precisely controlled by using well-defined precursors like this compound. researchgate.netosaka-u.ac.jp By modifying the aniline (B41778) ring with different substituents, chemists can fine-tune the electronic, thermal, and solubility properties of the resulting polymers. This strategy allows for the creation of hypercrosslinked polymers (HCPs), which are materials characterized by a permanent microporous structure and high surface area, suitable for various applications. rsc.org The ability to create polymers with controlled architecture is a significant advantage in designing advanced materials for specific functions. osaka-u.ac.jp

A molecular scaffold provides a core structure upon which more complex functional units can be assembled. numberanalytics.comnih.gov this compound and its derivatives serve as effective functional scaffolds in material design. The transformation of this compound via ring-closing metathesis is a prime example, creating a relatively rigid heterocyclic scaffold that can be further elaborated. acs.org

Research has shown that this compound can react to form cyclic amine/borane Lewis pairs, which are thermally robust structures. uni-muenster.de These types of scaffolds are of interest in catalysis and the development of "frustrated Lewis pairs," which are highly reactive species capable of activating small molecules. The design of such scaffolds is a critical aspect of creating materials with novel catalytic or electronic properties. rsc.org The ability to build upon the this compound framework allows for its use in integrated design approaches for functional materials. mdpi.com

Precursors for Polymer Materials with Tailored Properties

Medicinal Chemistry and Biological Activity

This compound is a significant precursor in medicinal chemistry, providing access to heterocyclic structures that form the core of many therapeutic agents. tandfonline.comnih.gov Its derivatives have shown a range of biological activities, and it plays a role as an intermediate in synthesizing complex natural products. tandfonline.comtandfonline.com

Nitrogen-containing heterocycles are of paramount importance in the pharmaceutical industry, with one analysis showing that 59% of FDA-approved small-molecule drugs feature these structures. msesupplies.com N,N-diallylanilines are recognized as important precursors for a variety of these pharmacologically relevant nitrogen heterocycles, including lactams, pyrroles, indoles, and quinolines. tandfonline.comtandfonline.com

The synthesis of these compounds is a major focus of organic chemistry. numberanalytics.comencyclopedia.pub For instance, the diallyl groups can be chemically manipulated through reactions like olefin metathesis to form N-aryldihydropyrroles, which are five-membered heterocyclic rings. tandfonline.comtandfonline.com These structures are foundational scaffolds in numerous biologically active molecules. encyclopedia.pub The versatility of this compound makes it a valuable starting material for building diverse libraries of heterocyclic compounds for drug discovery programs. frontiersin.org

| Heterocycle Class | Significance | Source |

|---|---|---|

| Lactams | Core components of many antibiotics. | tandfonline.comtandfonline.com |

| Pyrroles | Found in 'blockbuster' drugs like the statin Lipitor. | tandfonline.comtandfonline.comencyclopedia.pub |

| Indoles | Scaffold for potent anti-cancer agents. | tandfonline.comtandfonline.comencyclopedia.pub |

| Quinolines | Basis for antimalarial drugs and kinase inhibitors. | tandfonline.comtandfonline.comencyclopedia.pub |

| N-Aryldihydropyrroles | Direct product of ring-closing metathesis, serving as an intermediate for more complex molecules. | tandfonline.comacs.org |

Derivatives synthesized from this compound have been reported to possess a wide spectrum of biological activities. tandfonline.comtandfonline.com The core structure can be modified to enhance potency against various pathological targets. The specific substitutions on the aniline ring and transformations of the allyl groups influence the resulting pharmacological profile. nih.gov This structure-activity relationship is a cornerstone of medicinal chemistry. nih.gov

The broad range of activities highlights the potential of the this compound scaffold in developing new therapeutic agents. tandfonline.comtandfonline.com Research into related heterocyclic compounds confirms that these structural motifs are frequently associated with diverse biological effects, including antibacterial, antiviral, and anti-inflammatory properties. nih.gov

| Biological Activity | Description | Source |

|---|---|---|

| Antimalarial | Activity against the parasites that cause malaria. | tandfonline.comtandfonline.com |

| Antibacterial | Inhibition of bacterial growth. | tandfonline.comtandfonline.com |

| Antiasthmatic | Potential to alleviate symptoms of asthma. | tandfonline.comtandfonline.com |

| Antihypertensive | Ability to lower high blood pressure. | tandfonline.comtandfonline.com |

| Anti-inflammatory | Reduction of inflammation. | tandfonline.comtandfonline.com |

This compound and its derivatives also serve as crucial intermediates in the total synthesis of complex natural products. tandfonline.comtandfonline.com Natural products are a vital source of inspiration for new drugs, and efficient synthetic routes are highly sought after. The unique reactivity of this compound allows chemists to construct key structural features found in nature.

For example, synthetic studies on the natural product echinulin (B167357) have utilized the acid-catalyzed amino-Claisen rearrangement of this compound. nii.ac.jp Furthermore, derivatives such as N,2-diallylaniline have been used in synthetic pathways targeting other natural products, like the pyrrolizidine (B1209537) alkaloid heliotridine. umich.edu These applications demonstrate the compound's value in providing access to intricate molecular architectures that are otherwise difficult to obtain.

Design of N-Oxide Analogues for Biomedical Applications

The transformation of this compound to its N-oxide analogue introduces a functional group with significant potential in biomedical applications. Molecules containing an N-oxide group are of great interest in medicinal chemistry, serving as synthetic intermediates, prodrugs, and even as drugs themselves. nih.govnih.gov The introduction of the N-oxide functionality can significantly alter the physicochemical properties of the parent molecule, which can be leveraged for therapeutic benefit. nih.govCurrent time information in Bangalore, IN.

One of the most promising applications for aniline-derived N-oxides is in the design of hypoxia-activated prodrugs (HAPs) . researchgate.netnih.gov Solid tumors often contain regions of low oxygen concentration, known as hypoxia. frontiersin.org This hypoxic environment is a target for selective cancer therapy. N-oxide compounds can be designed to be relatively non-toxic in their oxidized state but can be reduced by enzymes present in hypoxic tissues, such as cytochrome P450 reductases, to release a cytotoxic agent. researchgate.netnih.govresearchgate.net This selective activation minimizes damage to healthy, well-oxygenated tissues. frontiersin.org While specific studies on this compound N-oxide as a HAP are not prevalent, the principle has been demonstrated with other aliphatic and aromatic N-oxides like banoxantrone (B1667738) (AQ4N). nih.govfrontiersin.orgresearchgate.net

The general mechanism for many HAPs involves a futile redox cycle under normal oxygen levels (normoxia), where the reduced form is quickly re-oxidized. researchgate.net In hypoxic conditions, the reduced species accumulates and can undergo further reactions to release an active drug. researchgate.net For N-oxides, this can be a one-electron or two-electron reduction process. researchgate.netnih.gov

Furthermore, the N-oxide group is highly polar and can form strong hydrogen bonds. nih.gov This property can be exploited to:

Increase water solubility: Enhancing the solubility of a drug can improve its formulation and bioavailability. nih.gov

Decrease membrane permeability: This can be useful for controlling the distribution of a drug within the body. nih.gov

The design of this compound N-oxide analogues for biomedical purposes would involve synthesizing the N-oxide and evaluating its stability, redox properties, and biological activity in relevant assays. The allyl groups could also be further functionalized to modulate the compound's properties or to attach it to other molecules.

It is also noteworthy that N-oxide impurities in lipid nanoparticle delivery systems for mRNA therapeutics have been identified as a critical quality attribute to control, as they can negatively impact the efficacy of the therapy. drug-dev.com This highlights the importance of understanding the chemistry and biological impact of N-oxide derivatives in drug delivery contexts.

Industrial and Chemical Process Applications

This compound is a valuable intermediate and building block in various industrial and chemical processes, primarily due to the reactivity of its allyl groups and the aniline core. google.comresearchgate.net

Its applications include its use as a monomer in polymerization reactions . The two allyl groups can participate in polymerization to form cross-linked polymers or copolymers. researchgate.net Cross-linking is a process that forms chemical bonds between polymer chains, resulting in a more rigid and durable three-dimensional network. arcorepoxy.comwikipedia.org This is a fundamental process in the production of thermosetting resins and other advanced materials.

This compound can be used as a crosslinking agent in the curing of resins, such as unsaturated polyester (B1180765) resins. umcs.plmdpi.comnagase.com The incorporation of this compound can modify the physicochemical properties of the resulting polymer, such as its mechanical strength, thermal stability, and chemical resistance. byjus.com The properties of polymers are highly dependent on factors like chain length, the degree of cross-linking, and the nature of the monomers used. wikipedia.orgbyjus.com

The synthesis of this compound itself is an important chemical process. Various methods have been developed for the N-allylation of aniline to produce this compound in good yields. These methods often involve the reaction of aniline with an allyl halide, such as allyl bromide, in the presence of a base or a catalyst. tandfonline.comresearchgate.net The reaction conditions can be optimized to maximize the yield of the desired diallylated product. researchgate.net

Below is a table summarizing examples of reaction conditions for the synthesis of this compound:

| Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Mg-Al hydrotalcite | aq. ethanol (B145695) | 30 | 90 min | 95 (GC) | tandfonline.com |

| K₂CO₃ | ethanol/water | 70 | 2 h | 86 (isolated) | researchgate.net |

| K₂CO₃ | ethanol/water | 40 | 5.5 h | 65 | google.com |

This compound also serves as a precursor for the synthesis of various N-containing heterocyclic compounds . openmedicinalchemistryjournal.comzioc.ruorganic-chemistry.org These heterocyclic structures are prevalent in pharmaceuticals, agrochemicals, and dyes. openmedicinalchemistryjournal.com For example, anilines can react with N-allylic compounds in the presence of a ruthenium catalyst to form quinolines. researchgate.net

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of N,N-Diallylaniline, providing precise information about the hydrogen and carbon atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to its distinct proton environments. In a deuterochloroform (CDCl₃) solvent, the typical chemical shifts (δ) are observed as multiplets for the various protons. tandfonline.comtandfonline.com The four protons of the two methylene (B1212753) groups (CH₂) attached to the nitrogen atom typically appear as a multiplet in the range of δ 3.89–4.00 ppm. tandfonline.com The four terminal vinyl protons (CH₂=) of the allyl groups also present as a multiplet, generally between δ 5.17–5.23 ppm. tandfonline.com The two methine protons (-CH=) of the allyl groups are observed further downfield as a multiplet, usually in the region of δ 5.84–5.94 ppm. tandfonline.com The aromatic protons on the aniline (B41778) ring show multiplets in the range of δ 6.69–6.74 ppm and δ 7.21–7.22 ppm, corresponding to the protons at different positions on the phenyl group. tandfonline.comtandfonline.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, identifying the unique carbon atoms in the molecule. Data for this compound indicates distinct peaks for the aliphatic and aromatic carbons. While specific shifts can vary slightly based on the solvent and reference standard, representative values are documented in various chemical databases. nih.gov

Interactive Table: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₂ | 3.89–4.00 | Multiplet |

| =CH₂ | 5.17–5.23 | Multiplet |

| -CH= | 5.84–5.94 | Multiplet |

| Aromatic-H | 6.69–6.74 | Multiplet |

| Aromatic-H | 7.21–7.22 | Multiplet |

Note: The data presented is a representative example and may vary slightly between different experimental conditions.

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Standard Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), this compound typically shows a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 173, corresponding to its molecular formula C₁₂H₁₅N. tandfonline.comtandfonline.com The fragmentation pattern provides structural clues, with common fragments observed at m/z values of 158, 146, 130, 117, 104, 91, 51, and 41. tandfonline.comtandfonline.com The base peak is often the molecular ion peak itself. tandfonline.comtandfonline.com The fragmentation of aromatic amines is influenced by the stability of the aromatic ring and the cleavage of bonds adjacent to the nitrogen atom (alpha-cleavage). libretexts.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula of a compound. uni-rostock.de For this compound, HRMS would confirm the exact mass of the molecular ion, distinguishing it from other compounds with the same nominal mass but different elemental compositions. uni-rostock.demsu.edu This technique is crucial for confirming the identity of newly synthesized batches or for analyzing complex mixtures containing the compound. researchgate.net

Interactive Table: Key Mass Spectrometry Fragments for this compound

| m/z | Putative Fragment Identity |

| 173 | [M]⁺ (Molecular Ion) |

| 158 | [M - CH₃]⁺ |

| 146 | [M - C₂H₃]⁺ |

| 130 | [M - C₃H₅]⁺ |

| 117 | [M - C₄H₆]⁺ |

| 104 | [M - C₅H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 51 | [C₄H₃]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Note: The fragmentation assignments are putative and would require further detailed analysis for definitive confirmation.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy probes the molecular vibrations of this compound, offering a "fingerprint" for its identification and characterization of its functional groups. edinst.comlibretexts.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. The absence of N-H stretching vibrations around 3300-3500 cm⁻¹ confirms the tertiary nature of the amine. researchgate.net Key absorptions include C-H stretching vibrations of the aromatic ring and the allyl groups, C=C stretching of the vinyl and aromatic groups, and C-N stretching vibrations. nih.gov The out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern of the aniline ring.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. wikipedia.org It is particularly sensitive to non-polar bonds, making it useful for observing the C=C stretching vibrations of the allyl groups and the aromatic ring. The technique can be used to study the structural integrity of the molecule and to monitor changes during chemical reactions, such as polymerization. horiba.com

Scanning Transmission Electron Microscopy (STEM) and Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

When this compound is incorporated into larger structures, such as polymers or nanocomposites, STEM combined with EDS can be used for high-resolution imaging and elemental analysis. STEM allows for the visualization of the material's morphology at the nanoscale, while EDS provides elemental maps, confirming the spatial distribution of carbon and nitrogen, which would be indicative of the presence and distribution of the this compound monomer units within the material.

Advanced Operando Spectroscopic Techniques for Real-Time Reaction Monitoring

The reactivity of the allyl groups in this compound makes it a valuable monomer for polymerization reactions. Advanced operando spectroscopic techniques are crucial for monitoring these reactions in real-time.

In-situ FTIR and Raman Spectroscopy: These techniques can be used to follow the progress of polymerization by monitoring the disappearance of the vinyl C=C stretching bands of the monomer and the appearance of new bands corresponding to the polymer backbone. mt.com This provides valuable kinetic data and insights into the reaction mechanism. horiba.com

Ambient Mass Spectrometry: Techniques like Easy Ambient Sonic-Spray Ionization Mass Spectrometry (EASI-MS) can monitor the progress of reactions occurring on surfaces in real-time, providing information on the formation of oligomers and polymers. nih.gov

Time-Domain NMR (TD-NMR): For bulk polymerization, TD-NMR can be used to monitor changes in molecular mobility as the reaction proceeds from liquid monomer to solid polymer, offering a way to track the extent of the reaction. researchgate.net

These real-time monitoring techniques are invaluable for optimizing reaction conditions and understanding the mechanisms of processes involving this compound. americanlaboratory.com

Theoretical and Computational Studies on N,n Diallylaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a versatile and popular computational method for studying the electronic structure and properties of many-electron systems, including organic molecules like N,N-Diallylaniline. wikipedia.org DFT calculations allow for the investigation of ground-state properties by using functionals of the electron density, offering a balance between computational cost and accuracy. wikipedia.org These calculations are instrumental in understanding reaction pathways, electronic characteristics, and the thermodynamic and kinetic profiles of chemical transformations.

DFT calculations are crucial for mapping out the potential energy surfaces of chemical reactions, enabling the identification of reactants, products, intermediates, and, most importantly, transition states. youtube.comreddit.com A transition state is a first-order saddle point on the potential energy surface, and its structure and energy are key to understanding the reaction rate. reddit.comresearchgate.net For reactions involving this compound, such as Claisen rearrangements or cyclization reactions, DFT can be used to model the geometric changes and energy barriers. researchgate.net